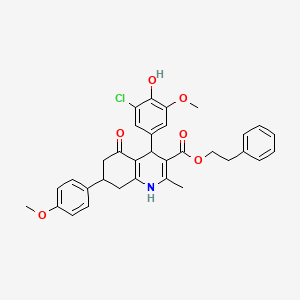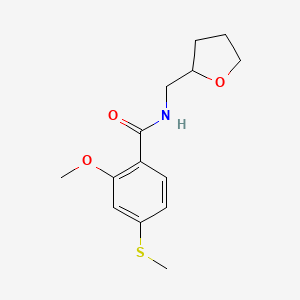![molecular formula C20H25N3O4 B4928148 N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)
N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MNPA is a chemical compound that belongs to the class of aniline derivatives. It was first synthesized by researchers at the University of California, San Diego, in 2005. Since then, MNPA has been used extensively in scientific research due to its unique properties and potential therapeutic applications.
Mécanisme D'action
MNPA acts as a selective dopamine D2 receptor antagonist, which means it binds to and blocks the activity of these receptors. This leads to a decrease in dopamine signaling in the brain, which can have both therapeutic and adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPA depend on the dose and duration of exposure. In animal studies, MNPA has been shown to decrease locomotor activity, induce catalepsy, and impair cognitive function. These effects are consistent with the blockade of dopamine D2 receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MNPA in lab experiments is its high selectivity for dopamine D2 receptors. This allows researchers to study the specific effects of dopamine signaling on various physiological and behavioral processes. However, MNPA also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on MNPA, including:
1. Investigating the therapeutic potential of MNPA in neurological disorders, such as Parkinson's disease and schizophrenia.
2. Developing new synthetic methods to improve the yield and purity of MNPA.
3. Studying the effects of MNPA on other dopamine receptor subtypes, such as D1 and D3 receptors.
4. Investigating the potential use of MNPA as a tool for studying the role of dopamine signaling in addiction and other behavioral disorders.
5. Developing new derivatives of MNPA with improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, MNPA is a chemical compound that has been widely used in scientific research due to its unique properties and potential therapeutic applications. Its selective dopamine D2 receptor antagonism makes it a valuable tool for studying the role of dopamine signaling in various physiological and behavioral processes. Future research on MNPA will likely lead to new insights into the mechanisms of dopamine signaling and the development of new therapeutic agents for neurological disorders.
Méthodes De Synthèse
The synthesis of MNPA involves the reaction of 4-chloro-2-nitroaniline with 2-methoxyphenol in the presence of an alkali metal hydroxide and a phase-transfer catalyst. The resulting product is then treated with piperidine to obtain MNPA in high yield and purity.
Applications De Recherche Scientifique
MNPA has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. One of the main applications of MNPA is in the study of dopamine receptors and their role in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-7-3-4-8-20(19)27-14-11-21-17-15-16(9-10-18(17)23(24)25)22-12-5-2-6-13-22/h3-4,7-10,15,21H,2,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSONAFMYBJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![2,6-di-tert-butyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B4928082.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-methylthiourea](/img/structure/B4928090.png)
![3-{[(5-{[(4-carboxyphenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4928093.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)

![benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B4928113.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4928131.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4928154.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4928163.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)